Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate
Description
Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their biological and chemical properties
Properties
IUPAC Name |
ethyl N-[(6-bromopyrimidin-4-yl)amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4O2/c1-2-14-7(13)12-11-6-3-5(8)9-4-10-6/h3-4H,2H2,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVLVZNNUPWUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=CC(=NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate typically involves the reaction of 6-bromopyrimidine-4-carboxylic acid with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxylate ester. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes/Ketones
The hydrazine group reacts with aldehydes or ketones to form hydrazones. For example:
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Procedure : Refluxing the compound with aldehydes (e.g., salicylaldehyde) in ethanol for 1 hour yields substituted hydrazones .
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Conditions : Absolute ethanol, 5–10°C post-reflux for crystallization .
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Key Observations :
Nucleophilic Aromatic Substitution (Br Replacement)
The bromine atom on the pyrimidine ring undergoes substitution with nucleophiles:
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Suzuki–Miyaura Coupling :
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Amination :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, K₃PO₄, 45°C, 3h | 6-Arylpyrimidine derivatives | 80–90% |
| Amination | TEA, CH₂Cl₂, 0°C to rt | 6-Aminopyrimidine sulfamides | 70–85% |
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
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Acidic Hydrolysis : HCl/EtOH, reflux, 4h → carboxylic acid (confirmed by IR loss of ester C=O at 1704 cm⁻¹).
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Basic Hydrolysis : NaOH/H₂O, rt, 12h → sodium carboxylate.
Schiff Base and Coordination Chemistry
The hydrazine group participates in:
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Schiff Base Formation : Reaction with carbonyl compounds (e.g., salicylaldehyde) yields imine-linked derivatives .
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Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through the hydrazine and pyrimidine N atoms .
Diazo Coupling and Reductive Alkylation
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Diazo Coupling : Reacts with diazonium salts (e.g., benzenediazonium chloride) to form azo dyes (λ_max 450–500 nm) .
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Reductive Alkylation : Treatment with aldehydes/ketones and NaBH₃CN yields N-alkylated hydrazines .
Biological Activity and Pharmacological Relevance
Derivatives of this compound exhibit:
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Endothelin Receptor Antagonism : IC₅₀ values of 0.3–4.4 nM for ETₐ and 147–1474 nM for ETₐB receptors .
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Antihypertensive Effects : Dose-dependent blood pressure reduction in Dahl salt-sensitive rats (max ΔMAP: −30 mmHg) .
| Compound | R Group | IC₅₀ ETₐ (nM) | IC₅₀ ETₐB (nM) | Max ΔMAP (mmHg) |
|---|---|---|---|---|
| 17 | n-Propyl-NH– | 0.5 | 391 | −25 ± 6 |
| 62 | n-Butyl-NH– | 0.3 | 158 | −16 ± 4 |
Synthetic Utility in Heterocycle Formation
The compound serves as a precursor for:
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is primarily studied for its potential as an antitumor agent . The unique structural features of the compound allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. The following table summarizes the anticancer activity against different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Disruption of mitochondrial function |
These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells via mitochondrial pathways.
Biological Research
The compound is also utilized in biological research to understand its interaction with cellular processes. Studies suggest that it may affect signaling pathways involved in cell growth and survival.
Study on Antitumor Activity
A recent study evaluated the anticancer potential of this compound against several cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis, highlighting its potential as a therapeutic agent.
Study on Biological Interactions
Another research focused on the interactions between this compound and various protein targets within cancer cells. The study utilized techniques such as molecular docking and binding affinity assays, confirming significant interactions that could lead to therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The hydrazine moiety can form covalent bonds with target proteins, leading to the inhibition of their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function.
Comparison with Similar Compounds
Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(6-chloropyrimidin-4-yl)hydrazine-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(6-fluoropyrimidin-4-yl)hydrazine-1-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Ethyl 2-(6-methylpyrimidin-4-yl)hydrazine-1-carboxylate: The presence of a methyl group can alter its steric and electronic characteristics, impacting its reactivity and applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrimidine derivatives in scientific research.
Biological Activity
Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10BrN3O2
- Molar Mass : 273.1 g/mol
- CAS Number : [not specified in the search results]
The compound features a brominated pyrimidine ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Antiviral Activity
Research has indicated that derivatives of hydrazines, including those with brominated pyrimidines, exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against viral infections. A study highlighted the introduction of acylhydrazone groups as pharmacophores that significantly enhance antiviral activity, suggesting that structural modifications can lead to improved efficacy against viral pathogens .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, hydrazones derived from similar structures have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound could possess similar properties .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The brominated pyrimidine moiety may interact with active sites of enzymes, inhibiting their function and disrupting metabolic processes in pathogens or cancer cells.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses and promoting apoptosis in tumor cells.
- Antioxidant Activity : Some studies suggest that hydrazine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Studies and Experimental Data
A summary of relevant studies on this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
